molecular formula C26H25N3O3 B2668944 1-benzyl-5-(4-ethoxyphenyl)-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione CAS No. 1005062-08-7

1-benzyl-5-(4-ethoxyphenyl)-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

Cat. No. B2668944
CAS RN: 1005062-08-7
M. Wt: 427.504
InChI Key: SOIABYWLHAPPRM-UHFFFAOYSA-N
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Description

Pyrazole derivatives, such as the one you mentioned, are a class of compounds that have been widely studied due to their diverse biological activities . They are often used as scaffolds in the synthesis of bioactive chemicals .


Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including reactions with electrophiles and nucleophiles, oxidation and reduction reactions, and various types of cycloaddition reactions .

Scientific Research Applications

Heterocyclic Synthesis and Applications

  • Green Chemistry Approaches: A study describes the L-proline-catalyzed synthesis of complex heterocyclic compounds via a four-component sequential reaction, demonstrating an environmentally friendly protocol that could be relevant to synthesizing compounds like the one (Rajesh et al., 2011).
  • Photoinduced Reactions for Pyrazole-fused Quinones: Another research provides insight into the synthesis of pyrazole-fused quinones through light-induced tetrazole-quinone 1,3-dipolar cycloadditions, offering a pathway that might be applicable to compounds with similar structural frameworks (He et al., 2021).
  • Ionic Liquid Catalysis in Synthesis: The use of PEG1000-based dicationic acidic ionic liquid for the synthesis of benzo[h]pyrazolo[3,4-b]quinoline diones shows the potential for ionic liquids in facilitating complex organic syntheses, which might be relevant for synthesizing compounds with specific functionalities (Ren et al., 2015).

Biological and Material Science Applications

  • Cytotoxic Activity in Cancer Research: Pyrazole derivatives have demonstrated potent cytotoxic activity in various human cancer cell lines, indicating potential applications in developing therapeutic agents (Barnes et al., 2001).
  • Polymer Solar Cell Applications: The synthesis and application of heterocyclic compounds in bulk heterojunction polymer solar cells highlight the potential of such organic compounds in improving energy conversion efficiency, which could guide the development of materials with specific heterocyclic structures for solar cell applications (Chakravarthi et al., 2014).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary greatly depending on their structure and the biological target they interact with. Some pyrazole derivatives have been found to inhibit CDK2, a protein kinase that is a target for cancer treatment .

Safety and Hazards

The safety and hazards associated with pyrazole derivatives can vary greatly depending on their structure. Some pyrazole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The study of pyrazole derivatives is a very active field of research due to their diverse biological activities. Future research will likely focus on the synthesis of new pyrazole derivatives, the exploration of their biological activities, and the development of drugs based on these compounds .

properties

IUPAC Name

1-benzyl-5-(4-ethoxyphenyl)-3-phenyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-2-32-21-15-13-20(14-16-21)29-25(30)22-23(19-11-7-4-8-12-19)27-28(24(22)26(29)31)17-18-9-5-3-6-10-18/h3-16,22-24,27H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIABYWLHAPPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(NN(C3C2=O)CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-(4-ethoxyphenyl)-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

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